3-(1H-pyrazol-4-yl)phenol
Overview
Description
“3-(1H-pyrazol-4-yl)phenol” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains a phenol group (a benzene ring bonded to a hydroxyl group) and a pyrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) in its structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-4-yl)phenol”, has been a subject of interest for many researchers due to their diverse biological activities . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-4-yl)phenol” can be represented by the InChI string: InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . The Canonical SMILES representation is: C1=CC(=CC(=C1)O)C2=CNN=C2 .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-pyrazol-4-yl)phenol” is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .
Scientific Research Applications
1. Synthesis of Heterocyclic Chalcones
- Application Summary: “3-(1H-pyrazol-4-yl)phenol” is used in the synthesis of diverse pyrazole-based chalcones . Chalcones are intermediates for flavonoid biosynthesis and possess beneficial biological properties .
- Methods of Application: The compound is used to construct pyrazole-based chalcones bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .
- Results: The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data .
2. Pyrazole Scaffold Synthesis
- Application Summary: Pyrazoles, including “3-(1H-pyrazol-4-yl)phenol”, have a wide range of applications in various scientific fields . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
The future directions for the study of “3-(1H-pyrazol-4-yl)phenol” and its derivatives could include further exploration of their synthesis methods, as well as a more detailed investigation of their biological activities . Additionally, the development of a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, could be further optimized .
properties
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)phenol | |
CAS RN |
1240527-52-9 | |
Record name | 3-(1H-pyrazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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